2-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline
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Overview
Description
1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE is a complex organic compound featuring a pyrazole ring and a quinoline moiety
Preparation Methods
The synthesis of 1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE involves multiple steps. The preparation typically starts with the formation of the pyrazole ring, followed by the introduction of the quinoline moiety. The reaction conditions often require the use of solvents like ethanol and catalysts such as sodium ethoxide. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for drug development. In industry, it might be used in the production of advanced materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole and quinoline moieties may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyrazole and quinoline derivatives. Compared to these compounds, 1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE may exhibit unique properties due to the specific combination of functional groups.
Properties
Molecular Formula |
C20H25N5O2S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[4-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-methylquinoline |
InChI |
InChI=1S/C20H25N5O2S/c1-4-25-16(3)19(14-21-25)28(26,27)24-11-9-23(10-12-24)20-13-15(2)17-7-5-6-8-18(17)22-20/h5-8,13-14H,4,9-12H2,1-3H3 |
InChI Key |
JAGWTTNFPMNZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C)C |
Origin of Product |
United States |
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